DMT-LNA-G phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H48N7O8P |

|---|---|

Molecular Weight |

797.8 g/mol |

IUPAC Name |

3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38-,40-,57?/m1/s1 |

InChI Key |

FWLGFXLWSNDRLS-NVONNAQSSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

Origin of Product |

United States |

Foundational & Exploratory

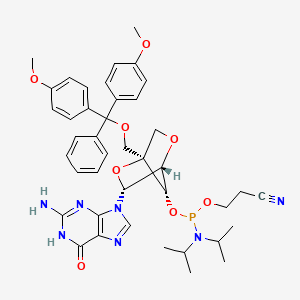

DMT-LNA-G phosphoramidite chemical structure and properties

An In-depth Technical Guide to DMT-LNA-G Phosphoramidite for Researchers and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented thermal stability and specificity in hybridization.[1][2] LNA is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the furanose ring in an N-type (C3'-endo) conformation typical of RNA.[2][3] This conformational rigidity pre-organizes the phosphate backbone, enhancing binding affinity and resistance to nucleolytic degradation.[2][3]

This compound is the fundamental building block for introducing guanine LNA monomers into synthetic oligonucleotides. It is a derivative of the LNA guanosine nucleoside, modified with a 4,4'-dimethoxytrityl (DMT) group at the 5'-position and a phosphoramidite moiety at the 3'-position.[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development.

Chemical Structure

The this compound molecule is comprised of four key components, each with a specific function in automated solid-phase oligonucleotide synthesis.

-

5'-O-Dimethoxytrityl (DMT) Group : A bulky acid-labile protecting group attached to the 5'-hydroxyl function. Its primary role is to prevent unwanted polymerization during the coupling step.[5] Its removal in a mild acid wash generates a bright orange trityl cation, which allows for quantitative monitoring of the synthesis efficiency.[5]

-

LNA Guanosine Core : This is the central part of the molecule.

-

Guanine Base (B) : The nucleobase is protected with a group like dimethylformamidine (dmf) to prevent side reactions during synthesis.[6]

-

Locked Ribose Sugar : The defining feature of LNA, a 2'-O, 4'-C methylene bridge, restricts the sugar's conformation, leading to enhanced hybridization properties.[1]

-

-

3'-O-Phosphoramidite Group : The reactive moiety that enables the formation of the internucleotide phosphodiester bond. It is typically a diisopropylamino group and a 2-cyanoethyl protecting group, which is stable under coupling conditions but easily removed during final deprotection.[4][7]

Properties of this compound and LNA-Modified Oligonucleotides

The unique structure of LNA confers significant advantages over standard DNA or RNA, which are summarized below.

Physicochemical Properties

LNA phosphoramidites are designed for stability and compatibility with standard synthesis protocols.

| Property | Description | Reference(s) |

| Appearance | Typically a white to off-white powder. | [8] |

| Solubility | Soluble in anhydrous acetonitrile for use on automated synthesizers. Oligonucleotides containing LNA are water-soluble. | [1][6] |

| Stability in Solution | LNA phosphoramidites demonstrate exceptional stability in acetonitrile solution, showing no significant decomposition after two months, which prolongs their effective lifetime on the synthesizer. | [7][9] |

| Storage | Stored as a solid under an inert atmosphere (e.g., argon) at -20°C to minimize degradation from oxidation and hydrolysis. | [8][10] |

| Purity | Typically supplied with a purity of ≥95%, as verified by HPLC and NMR. | [8] |

Impact on Oligonucleotide Properties

Incorporating LNA monomers into an oligonucleotide dramatically alters its performance in hybridization assays.

| Property | Quantitative Impact | Reference(s) |

| Thermal Stability (Tm) | Increases melting temperature (Tm) by +3 to +8 °C per LNA modification when hybridized to complementary DNA or RNA. This allows for the use of shorter, more specific probes. | [2] |

| Binding Affinity | Unprecedented hybridization affinity towards complementary single-stranded RNA and DNA. | [3][11][12] |

| Mismatch Discrimination | Excellent discrimination between perfectly matched and mismatched targets, making it ideal for applications like SNP genotyping. | [1][6] |

| Nuclease Resistance | Significantly enhanced resistance to degradation by nucleases compared to unmodified DNA, prolonging the half-life of LNA-containing oligonucleotides in biological systems. | [3][13][14] |

| In Vivo Toxicity | While offering high potency, some studies have shown that extensive LNA modification can lead to hepatotoxicity in animal models, a critical consideration for therapeutic design. | [15] |

Experimental Protocols

Preparation of LNA Phosphoramidites

A critical step in LNA monomer synthesis is the final phosphitylation of the 3'-hydroxyl group of the DMT-protected LNA nucleoside. An efficient and scalable method has been developed for this conversion.[7][9]

Methodology: The synthesis involves the reaction of the 5'-O-DMT-LNA-G nucleoside with a phosphitylating agent, such as 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).[7][16]

-

Dissolution : The 5'-O-DMT-N-dmf-LNA-G nucleoside (1 equivalent) is dissolved in anhydrous dichloromethane.[7]

-

Activation : The activator, DCI (e.g., 0.7 equivalents), is added to the solution.[7][9]

-

Phosphitylation : The phosphitylating agent (e.g., 1.2 equivalents) is added dropwise at room temperature.[7]

-

Monitoring : The reaction progress is monitored by analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Workup : Once the reaction is complete, it is quenched and subjected to an aqueous bicarbonate workup, dried, filtered, and concentrated in vacuo to yield the final phosphoramidite product as a colorless foam.[7] The resulting phosphoramidite is often of high enough quality to be used in oligonucleotide synthesis without further purification.[9][16]

Automated Solid-Phase Oligonucleotide Synthesis

LNA phosphoramidites are compatible with standard automated DNA synthesizers.[1] The synthesis cycle involves four main steps, with minor modifications to optimize the incorporation of the sterically hindered LNA monomers.

Protocol:

-

Preparation : Dissolve this compound in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M).[1]

-

Synthesis Cycle :

-

Step A: Detritylation (Deblocking) : The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the next coupling reaction.[5][17]

-

Step B: Coupling : The activated LNA phosphoramidite is coupled to the free 5'-hydroxyl group. Due to steric hindrance, LNA monomers require a longer coupling time than standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[1]

-

Step C: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which terminates failure sequences.[17]

-

Step D: Oxidation : The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution. This step should also be extended, with 45 seconds being an optimal time.[1][17]

-

-

Cleavage and Deprotection : After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and phosphate backbone) are removed using a base, typically concentrated ammonium hydroxide.[2]

-

Purification : The final LNA-containing oligonucleotide is purified using methods such as HPLC or gel electrophoresis.[6][15]

Applications in Research and Drug Development

The superior properties of LNA make it a powerful tool for developing highly specific and stable oligonucleotides for a range of applications.

-

Antisense Therapeutics : LNA-modified antisense oligonucleotides (ASOs) can be designed to bind with very high affinity to target mRNA, leading to its degradation via RNase H or steric blocking of translation. This approach is used to silence disease-causing genes.[3][18] The enhanced stability of LNA-ASOs improves their in vivo half-life.[13]

-

Diagnostics and Molecular Probes : The high binding affinity allows for the design of very short probes, which is advantageous for detecting small targets or for use in multiplex assays.[6] Applications include:

-

SNP Genotyping : LNA's high specificity enables reliable discrimination between alleles differing by a single nucleotide.[1]

-

In Situ Hybridization (ISH) : LNA probes provide superior signal-to-noise ratios for visualizing RNA in tissue samples.[6]

-

microRNA Analysis : LNA-based probes are highly effective for the detection and quantification of short non-coding RNAs like microRNAs.[3]

-

-

siRNA Modification : Incorporating LNA into small interfering RNA (siRNA) duplexes can enhance their metabolic stability and reduce off-target effects, improving their therapeutic potential.[3]

Conclusion

This compound is a vital reagent that enables the incorporation of LNA's powerful chemical properties into synthetic nucleic acids. Its compatibility with standard synthesis platforms, combined with the dramatic improvements it confers in binding affinity, specificity, and nuclease resistance, has established LNA as a cornerstone technology. For researchers and drug developers, LNA-modified oligonucleotides offer an advanced tool for creating highly potent antisense therapeutics, specific diagnostic probes, and next-generation RNAi agents.[3][18] While challenges such as potential toxicity must be carefully managed in therapeutic design, the unique advantages of LNA continue to drive innovation in molecular biology and medicine.[15]

References

- 1. glenresearch.com [glenresearch.com]

- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. DMT-2'-O-MOE-G(dmf)-CE Phosphoramidite (RNOP-0035) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. researchgate.net [researchgate.net]

- 11. Application of PNA and LNA oligomers to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 18. ebiotrade.com [ebiotrade.com]

Synthesis and Purification of DMT-LNA-Guanosine Phosphoramidite: A Technical Guide

Introduction

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that has garnered significant attention in the fields of diagnostics, antisense therapy, and other areas of drug development.[1] LNA monomers contain a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo (RNA-like) conformation.[2] This conformational rigidity leads to unprecedented thermal stability and hybridization affinity when incorporated into oligonucleotides.[1]

The successful synthesis of high-quality LNA-modified oligonucleotides is critically dependent on the purity of the constituent phosphoramidite monomers.[3] The synthesis of the guanosine LNA phosphoramidite (DMT-LNA-G) is particularly challenging due to potential side reactions associated with the guanine nucleobase.[3][4] This technical guide provides an in-depth, state-of-the-art protocol for the synthesis and purification of DMT-LNA-G phosphoramidite, focusing on a high-yield, scalable, and efficient methodology.

Synthesis Pathway and Key Reagents

The conversion of a protected LNA-guanosine nucleoside to its corresponding 3'-phosphoramidite is achieved through a critical phosphitylation step. The modern approach prioritizes reagents that maximize yield and purity while minimizing reaction time and complex purification steps.[5]

The overall workflow involves the phosphitylation of the 3'-hydroxyl group of the 5'-DMT, N²-protected LNA-guanosine nucleoside, followed by an aqueous workup and optional purification.

Caption: High-level workflow for the synthesis of this compound.

Reagent Selection Rationale

The success of the synthesis hinges on the appropriate choice of the phosphitylating agent and activator.

| Reagent | Abbreviation | Function & Rationale |

| Starting Nucleoside | DMT-LNA-G(iBu) | The 5'-hydroxyl is protected with an acid-labile dimethoxytrityl (DMT) group. The exocyclic amine of guanine is protected with an isobutyryl (iBu) group to prevent side reactions.[6] |

| Phosphitylating Agent | PN2 | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. Preferred over the more reactive PCl (chlorophosphoramidite) as it avoids unwanted side reactions on the guanine base, leading to higher purity and yields.[1] |

| Activator | DCI | 4,5-Dicyanoimidazole. A mildly acidic, nucleophilic activator that enables fast and high-yielding phosphitylation with PN2.[1][5] It is superior to traditional activators like 1H-Tetrazole, which can cause undesired removal of the DMT group.[1] |

| Solvent | CH₂Cl₂ / MeCN | Anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) are used to maintain the water-free conditions necessary for the moisture-sensitive phosphitylation reaction.[3] |

Detailed Experimental Protocols

This protocol is adapted from highly efficient methods developed for LNA phosphoramidite synthesis.[3][4] All operations should be performed under an inert atmosphere (e.g., argon) using anhydrous solvents.

A. Phosphitylation Reaction

-

Preparation: Dissolve the starting 5'-DMT-N²-isobutyryl-LNA-Guanosine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) to create a 0.2 M solution in a dried reaction vessel under argon.[3]

-

Activator Addition: Add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile (0.7 equivalents) to the stirred nucleoside solution.[1][5]

-

Phosphitylation: Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (PN2) (1.0 equivalent) dropwise to the reaction mixture.[1] Using a stoichiometric amount of PN2 is critical to minimize residual impurities that are difficult to remove.[1]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours.[1][5] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nucleoside is fully consumed.

B. Aqueous Workup

-

Quenching: Once the reaction is complete, dilute the mixture with dichloromethane.

-

Washing: Transfer the solution to a separatory funnel and wash twice with saturated aqueous sodium bicarbonate (NaHCO₃) solution and once with brine.[3]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a colorless or slightly yellow foam.[3] For many applications, the crude product is of sufficient purity (>95%) for direct use in oligonucleotide synthesis.[1][5]

C. Purification (Optional)

If higher purity is required, the crude product can be purified using Dry Column Vacuum Chromatography.[3][4]

-

Column Preparation: Prepare a silica gel column pre-treated with 5% triethylamine in n-heptane (v/v).

-

Elution: Elute the product using a gradient of ethyl acetate in n-heptane (e.g., 0% to 70%).

-

Fraction Collection: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent in vacuo to yield the purified phosphoramidite as a crisp, colorless foam.[3]

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final this compound.

Caption: Logical diagram of the DCI-activated phosphitylation reaction.

Analytical Data

| Analysis Method | Expected Result | Purpose |

| ³¹P NMR | Two distinct singlets observed between δ 149 ppm and 151 ppm.[7][8] | Confirms the formation of the trivalent phosphoramidite. The two signals represent the two diastereomers at the chiral phosphorus center.[7][9] The absence of signals in the P(V) region (-25 to 99 ppm) indicates minimal hydrolysis.[9] |

| HPLC | Purity typically ≥98%, often >99% after purification. | Quantifies the purity of the final product and detects any remaining starting material or side products. |

| Mass Spectrometry (ESI-MS) | Confirms the calculated molecular weight of the final product. | Provides definitive structural confirmation of the target molecule. |

Quantitative Data Summary

The modern phosphitylation method using PN2 and DCI offers significant advantages over older techniques, particularly for sensitive nucleosides like guanosine.

| Method | Phosphitylating Agent / Activator | Typical Reaction Time | Reported Yield (LNA-G) | Key Advantages / Disadvantages |

| Modern Method | PN2 / DCI | 2–4 hours [1][5] | >95% (crude) ,[3] 84% (purified) [3] | High yield, fast, clean reaction, avoids guanine side reactions, stable reagents. [3][5] |

| Older Method | PCl / Diisopropylethylamine | Up to 24 hours[5] | ~64%[3][4][10] | Prone to O⁶ phosphitylation of guanine, requiring a slow rearrangement to the desired product; lower yields and purity.[3][4] |

| Alternative Method | PN2 / 1H-Tetrazole | ~5 hours (LNA-T)[1] | 88% (LNA-T)[1] | Slower than DCI; 1H-Tetrazole is acidic and can cause undesired DMT deprotection.[1] |

The synthesis of this compound is most effectively and efficiently achieved through the phosphitylation of the protected LNA-guanosine nucleoside using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (PN2) as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as the activator.[1][5] This method is rapid, high-yielding, and minimizes the formation of impurities, particularly avoiding the problematic side reactions on the guanine base that plagued earlier synthetic routes.[3][11] The resulting high-purity phosphoramidite is ideal for the automated solid-phase synthesis of LNA-containing oligonucleotides for research and therapeutic applications.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US7153954B2 - Method for preparation of LNA phosphoramidites - Google Patents [patents.google.com]

- 6. US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic RNA - Google Patents [patents.google.com]

- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 8. DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE - Google Patents [patents.google.com]

- 9. usp.org [usp.org]

- 10. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. It covers the fundamental properties of this compound, including its CAS number and molecular weight, and details the experimental protocols for its incorporation into synthetic oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and diagnostics.

Core Properties of this compound

This compound is a modified guanosine building block used in solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the conformation of the nucleotide. This conformational rigidity significantly enhances the binding affinity and thermal stability of LNA-containing oligonucleotides towards their complementary DNA and RNA targets. The 5'-dimethoxytrityl (DMT) group is a protecting group for the 5'-hydroxyl function, essential for the stepwise synthesis process. The specific properties of this compound can vary depending on the protecting group used for the exocyclic amine of guanine, most commonly dimethylformamidine (dmf) or isobutyryl (ibu).

| Property | DMT-LNA-G(dmf) Phosphoramidite | DMT-LNA-G(ibu) Phosphoramidite |

| CAS Number | 709541-79-2[1] | 206055-77-8 |

| Molecular Formula | C44H53N8O8P[1][2] | C45H54N7O9P |

| Molecular Weight | 852.92 g/mol [1] | 867.93 g/mol [3] |

Solid-Phase Synthesis of LNA Oligonucleotides: An Experimental Protocol

The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process involves a series of cyclical steps to sequentially add nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG). Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard DNA/RNA synthesis protocols are necessary to achieve high coupling efficiencies.

Key Reagents and Solutions:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile.

-

Phosphoramidite Solution: 0.1 M solution of this compound and other required phosphoramidites in anhydrous acetonitrile.

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

-

Capping Solution B: 16% 1-Methylimidazole in THF.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Synthesis Cycle:

The synthesis of an LNA oligonucleotide proceeds in the 3' to 5' direction through a repeated cycle of four main steps for each nucleotide addition.

-

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time is required compared to standard DNA phosphoramidites. A typical coupling time for LNA phosphoramidites is 180-250 seconds.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step is crucial to prevent the formation of deletion-mutant sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidation solution. The oxidation step for LNA linkages is also slower than for standard DNA and requires a longer reaction time, typically around 45 seconds.[4]

This cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed. This is typically achieved by incubation with a cleavage and deprotection solution at an elevated temperature. The choice of deprotection conditions depends on the specific protecting groups used for the nucleobases. For oligonucleotides containing LNA monomers, standard deprotection protocols are generally applicable.[4] However, it is advisable to avoid methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent potential side reactions.[4]

Experimental Workflow for LNA Oligonucleotide Synthesis

The following diagram illustrates the key stages in the solid-phase synthesis of an LNA-containing oligonucleotide.

Caption: Workflow of LNA Oligonucleotide Synthesis.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical dependencies and flow of the key chemical transformations during a single cycle of LNA phosphoramidite addition.

Caption: Chemical Logic of a Synthesis Cycle.

References

Unlocking Enhanced Stability: A Technical Guide to the Thermodynamic Properties of LNA-G Modified Oligonucleotides

For researchers, scientists, and professionals in drug development, the precise control of oligonucleotide properties is paramount. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the thermal stability and binding affinity of oligonucleotides. This in-depth technical guide focuses on the thermodynamic contributions of LNA-G modifications, providing a comprehensive overview of their impact on duplex stability, detailed experimental protocols for characterization, and a clear visualization of the analytical workflow.

The introduction of LNA nucleotides, which feature a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, pre-organizes the sugar moiety into a C3'-endo (A-type) conformation. This conformational restriction significantly enhances the binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[1][2] The resulting increase in thermal stability is a key factor in the design of potent antisense oligonucleotides, siRNAs, and diagnostic probes.[2][3]

The Thermodynamic Signature of LNA-G Modifications

The enhanced stability of LNA-modified duplexes, including those containing LNA-G, is rooted in favorable thermodynamic changes. The hybridization of an LNA-modified oligonucleotide to its target is characterized by a significant favorable change in enthalpy (ΔH°) that outweighs the unfavorable entropy change (ΔS°).[1][4] This enthalpic benefit is attributed to improved base stacking and hydrogen bonding interactions within the duplex.[1][5]

The overall stabilizing effect of an LNA modification is context-dependent, influenced by the identity of the neighboring bases.[6][7] For instance, the stabilizing effect of an LNA residue is often greater when adjacent to a purine.[6][7]

Quantitative Thermodynamic Data

The following tables summarize the quantitative thermodynamic data for LNA-G modified oligonucleotides, highlighting the changes in melting temperature (Tm) and Gibbs free energy (ΔG°).

| Modification Context | Change in Melting Temperature (ΔTm) per LNA-G Modification (°C) | Reference |

| LNA-G in DNA/DNA duplex | Increases duplex stability | [8] |

| LNA-G in G-quadruplexes | Stabilizes tetrameric G-quadruplexes | [9] |

Note: Specific ΔTm values for LNA-G are often presented in the context of a particular sequence and experimental conditions. The provided information indicates a general stabilizing effect.

| LNA Doublet | Change in Gibbs Free Energy (ΔΔG°37) (kcal/mol) | Reference |

| +G+G/CC | -2.0 | [1] |

This value represents the change in Gibbs free energy for a duplex containing two consecutive LNA-G modifications opposite two cytosine residues compared to the unmodified DNA duplex.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of LNA-G modified oligonucleotides relies on precise experimental techniques. The most common methods are UV melting analysis and calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).[4][10][11][12]

UV Melting Analysis

UV melting is a widely used method to determine the melting temperature (Tm) of an oligonucleotide duplex.[10]

Methodology:

-

Sample Preparation: An equimolar solution of the LNA-G modified oligonucleotide and its complementary strand is prepared in a buffer solution (e.g., 100 mM NaCl, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).[3][8] The final duplex concentration is typically in the micromolar range (e.g., 1 µM).[8]

-

Instrumentation: The analysis is performed using a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.[8][10]

-

Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a controlled rate (e.g., 1°C/min).[8] This process is typically repeated through several heating and cooling cycles to ensure the formation of a stable duplex.[8]

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the peak of the first derivative of the melting curve (absorbance vs. temperature).[8] Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from the analysis of melting curves obtained at different oligonucleotide concentrations.[3]

Calorimetry

Calorimetric methods provide a more direct measurement of the heat changes associated with duplex formation, allowing for a complete thermodynamic profile.[4]

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference. As the oligonucleotide duplex melts, it absorbs heat, resulting in a detectable peak in the DSC thermogram.[11]

-

Methodology: A solution of the LNA-G modified duplex is heated at a constant rate in the DSC instrument. The resulting thermogram plots the excess heat capacity as a function of temperature.

-

Data Analysis: The peak of the thermogram corresponds to the Tm, and the area under the peak is proportional to the calorimetric enthalpy (ΔH°) of the transition.[11]

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during the binding of two molecules at a constant temperature.[4]

-

Methodology: A solution of the LNA-G modified oligonucleotide is titrated with a solution of its complementary strand in the ITC sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The resulting binding isotherm can be fitted to a binding model to determine the binding affinity (Ka), enthalpy of binding (ΔH°), and stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated.[4][12]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols used to characterize the thermodynamic properties of LNA-G modified oligonucleotides.

Caption: Workflow for UV Melting Analysis.

Caption: Workflows for DSC and ITC Analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenresearch.com [glenresearch.com]

- 3. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. academic.oup.com [academic.oup.com]

- 10. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic and calorimetric studies on the triplex formation with oligonucleotide-ligand conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of LNA-G in Enhancing Duplex Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in molecular biology and drug development, primarily due to their remarkable ability to enhance the stability of nucleic acid duplexes. This technical guide delves into the core mechanism by which LNA, and specifically LNA-Guanine (LNA-G), contributes to this increased stability. Through a comprehensive review of structural and thermodynamic data, we elucidate the intricate interplay of conformational preorganization, improved base stacking, and altered hydration that underpins the stabilizing effects of LNA-G. This document provides a detailed overview of the experimental protocols used to quantify these effects and presents the data in a clear, comparative format to aid in the design and application of LNA-modified oligonucleotides.

Introduction: The Structural Basis of LNA-Mediated Stability

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint forces the ribose into a C3'-endo (North) conformation, a geometry characteristic of A-form nucleic acid duplexes.[1][2][3] The incorporation of LNA monomers, including LNA-G, into a DNA or RNA strand preorganizes the sugar-phosphate backbone for duplex formation, leading to a significant increase in thermal stability.[3][4]

The locked C3'-endo conformation of the LNA-G nucleotide is the primary driver of increased duplex stability. This pre-organization reduces the entropic penalty associated with the transition from a flexible single strand to a more rigid duplex structure.[4][5] Furthermore, the A-like helical geometry induced by LNA modifications leads to more efficient base stacking interactions, contributing to a more favorable enthalpic change upon duplex formation.[3][6][7]

Thermodynamic Insights into LNA-G Mediated Stability

The enhanced stability of LNA-G containing duplexes can be quantified by changes in thermodynamic parameters, most notably the melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[8][9]

Melting Temperature (Tm)

The incorporation of LNA nucleotides, including LNA-G, into an oligonucleotide sequence leads to a significant increase in the melting temperature of the resulting duplex.[2][10][11] The magnitude of this increase (ΔTm) is dependent on the number and position of the LNA modifications, as well as the sequence context.[12] Generally, each LNA modification can increase the Tm by 2-10°C.[2][13]

Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°)

Thermodynamic analysis reveals that the increased stability of LNA-modified duplexes is a result of both favorable enthalpic and entropic contributions.[4][5] The formation of a duplex is characterized by a negative enthalpy change (ΔH°), indicating the formation of stable bonds and interactions, and a negative entropy change (ΔS°), reflecting the increased order of the system.

The introduction of LNA-G enhances the enthalpic contribution to duplex stability, primarily through improved base stacking interactions.[3][4] Concurrently, the pre-organized structure of the LNA-G nucleotide reduces the entropic penalty of duplex formation, as the single-stranded LNA-containing oligonucleotide is already in a conformation that is close to that of the duplex.[4][5]

Table 1: Thermodynamic Data for LNA-Modified Duplexes

| Modification | Duplex Type | ΔTm (°C per modification) | ΔΔG°37 (kcal/mol per modification) | ΔΔH° (kcal/mol per modification) | -TΔΔS°37 (kcal/mol per modification) | Reference(s) |

| Single LNA | DNA:DNA | 1 to 8 | -1.1 to -2.0 | Varies | Varies | [8][12][13] |

| Consecutive LNAs | DNA:DNA | Varies | -0.6 to -2.3 | Varies | Varies | [4] |

| Single LNA | DNA:RNA | 2 to 10 | Varies | Varies | Varies | [10][13] |

| All LNA | LNA:LNA | >5 | Varies | Varies | Varies | [7][13] |

Note: The values presented are approximate ranges and can vary significantly depending on the sequence context and experimental conditions.

Experimental Protocols for Assessing Duplex Stability

Several biophysical techniques are employed to characterize the stability of LNA-G modified duplexes. The most common methods include thermal denaturation analysis (Tm), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy.

Thermal Denaturation (Tm) Analysis

Thermal denaturation is the most widely used method to determine the melting temperature of a nucleic acid duplex.[10]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Anneal equimolar concentrations (typically 1-3 µM) of the complementary oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[5][10][14]

-

Denaturation and Annealing: Heat the samples to 90-95°C for 5-10 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper duplex formation.[5][10]

-

Data Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute).[15]

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This is typically calculated from the maximum of the first derivative of the melting curve (dA260/dT vs. T).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about LNA-G containing duplexes in solution.[16][17][18] It can be used to confirm the A-form helical geometry, assess base pairing and stacking, and identify subtle structural perturbations caused by the LNA modification.[18][19]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Dissolve the purified LNA-modified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in D2O or 90% H2O/10% D2O).[17][20]

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., 1H, 31P, COSY, TOCSY, NOESY) at a specific temperature.[18][20]

-

Resonance Assignment: Assign the observed NMR signals to specific protons and phosphorus atoms in the oligonucleotide sequence.

-

Structural Restraints: Extract distance and dihedral angle restraints from the NOESY and COSY spectra, respectively.

-

Structure Calculation: Use computational methods, such as molecular dynamics and simulated annealing, to generate a family of 3D structures that are consistent with the experimental restraints.[17][20]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the secondary structure of nucleic acids.[21][22] The characteristic CD spectrum of an A-form duplex, which is induced by LNA-G modifications, exhibits a positive band around 260-270 nm and a negative band around 210 nm.[23][24]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Prepare samples of the LNA-modified oligonucleotides at a concentration of approximately 3-10 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl).[23][25]

-

Annealing: Denature the samples by heating to 90°C for 2 minutes and then slowly cool to room temperature to ensure proper duplex formation.[23]

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 5°C or 20°C) over a wavelength range of 200-320 nm.[23]

-

Data Analysis: Analyze the resulting spectra to determine the overall conformation of the duplex. A shift towards a more pronounced A-form signature with increasing LNA content is indicative of the structural changes induced by the LNA modifications.[24]

Conclusion

The incorporation of LNA-G into oligonucleotides provides a robust strategy for enhancing duplex stability. This stabilization arises from a combination of factors, including the pre-organization of the sugar-phosphate backbone into a C3'-endo conformation, which reduces the entropic penalty of duplex formation, and the promotion of an A-form helical geometry that facilitates more favorable base stacking interactions. The thermodynamic and structural consequences of LNA-G modification can be accurately assessed using a suite of biophysical techniques, including thermal denaturation analysis, NMR spectroscopy, and CD spectroscopy. A thorough understanding of the mechanism of LNA-G mediated stabilization and the experimental methods used for its characterization is crucial for the rational design of LNA-based therapeutics and diagnostics with optimized binding affinity and specificity.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. microsynth.com [microsynth.com]

- 3. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Features of “All LNA” Duplexes Showing a New Type of Nucleic Acid Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis and Excellent Duplex Stability of Oligonucleotides Containing 2′-Amino-LNA Functionalized with Galactose Units - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Effect of Internal and Bulge Loops on the Thermal Stability of Small DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR solution structures of LNA (locked nucleic acid) modified quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR studies of fully modified locked nucleic acid (LNA) hybrids: solution structure of an LNA:RNA hybrid and characterization of an LNA:DNA hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Circular dichroism spectroscopy of DNA duplexes at near-biological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Group in Oligonucleotide Production

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acids, the controlled, stepwise assembly of oligonucleotides is paramount. The phosphoramidite method, the gold standard for this process, relies on a cast of chemical actors to ensure the fidelity of the final product. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a critical gatekeeper, directing the flow of the synthesis and providing a real-time measure of its success. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, its function within the synthesis cycle, and the quantitative methods used to monitor its performance.

The Core Function of the DMT Group: A Reversible Shield

The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl of the nucleoside phosphoramidite monomers.[1][2][3] This protection is essential for several reasons:

-

Directionality: Oligonucleotide synthesis proceeds in the 3' to 5' direction. The DMT group on the 5' position of the incoming phosphoramidite ensures that coupling occurs exclusively at the free 3'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[2][]

-

Prevention of Self-Polymerization: By blocking the 5'-hydroxyl, the DMT group prevents the phosphoramidite monomers from reacting with each other in solution.[3]

-

Stepwise Control: The synthesis is a cyclic process, and the DMT group's removal is the first step in each cycle, revealing a reactive hydroxyl group for the next coupling reaction.[1][2]

The selection of the DMT group for this role is due to its unique chemical properties. It is a bulky group, providing steric hindrance that further protects the 5'-hydroxyl. Crucially, it is stable to the basic and neutral conditions of the other steps in the synthesis cycle but is readily cleaved under mild acidic conditions.[5]

The Oligonucleotide Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a pivotal role in the first and last steps of this cycle.

The Four Key Steps:

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide attached to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (DCM) or toluene. This step exposes the 5'-hydroxyl group, making it available for the next reaction.[1][5][6]

-

Coupling: The next phosphoramidite monomer, with its own 5'-DMT group intact, is activated by a catalyst (such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.[1][2]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in n-1 shortmer impurities, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1][2][3] This step permanently blocks any uncoupled chains.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1][3]

Following oxidation, the cycle repeats with the deblocking of the newly added nucleotide, continuing until the desired oligonucleotide sequence is assembled.

Quantitative Analysis: The DMT Cation Assay

One of the most elegant features of using the DMT group is the ability to monitor the efficiency of each coupling step in real-time.[3] When the DMT group is cleaved by acid, it forms a stable, bright orange-colored dimethoxytrityl cation (DMT+). This cation has a strong absorbance at approximately 495-498 nm.[7] By measuring the absorbance of the solution collected during the deblocking step, the amount of DMT cation released can be quantified, which is directly proportional to the number of successfully coupled nucleotides in the previous cycle.[7][8]

This "trityl assay" allows for the calculation of the stepwise coupling efficiency. A high and consistent coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides. Even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product.

Data Presentation: Coupling Efficiency and Yield

The following table illustrates the theoretical yield of full-length oligonucleotide based on the coupling efficiency and the length of the oligonucleotide.

| Oligonucleotide Length (bases) | Yield at 98.0% Coupling Efficiency | Yield at 99.0% Coupling Efficiency | Yield at 99.5% Coupling Efficiency |

| 20 | 68.1% | 82.6% | 90.9% |

| 40 | 45.5% | 67.6% | 82.2% |

| 60 | 30.4% | 55.3% | 74.4% |

| 80 | 20.3% | 45.2% | 67.3% |

| 100 | 13.5% | 37.0% | 60.9% |

Data compiled from various sources indicating the dramatic effect of coupling efficiency on the final yield of the desired product.

Deblocking Reagent Comparison

The choice of deblocking reagent is a critical parameter that affects both the speed of detritylation and the potential for side reactions, most notably depurination of adenosine and guanosine residues.

| Reagent | Concentration | Typical Detritylation Time | Advantages | Disadvantages |

| Trichloroacetic Acid (TCA) | 3% in DCM | 60-90 seconds | Fast and efficient detritylation.[5] | Strong acid (pKa ≈ 0.7), higher risk of depurination, especially for long or purine-rich sequences.[5][6] |

| Dichloroacetic Acid (DCA) | 3-10% in DCM or Toluene | 120-180 seconds or longer | Milder acid (pKa ≈ 1.5), significantly reduces the risk of depurination.[5][6] | Slower reaction rate requires longer deblocking times to ensure complete DMT removal.[5][6] |

| Difluoroacetic Acid | (Varies) | (Varies) | Potential alternative to DCA to avoid impurities from chloral contamination.[9] | Requires optimization, especially for purine-rich sequences.[9] |

For sensitive syntheses, particularly of long oligonucleotides, DCA is often the preferred reagent despite its slower kinetics.[5][6]

Experimental Protocols

The following are generalized protocols for key experiments involving the DMT group. Specific timings and volumes may need to be optimized based on the synthesizer, scale, and sequence.

Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).

-

Deblocking solution (e.g., 3% TCA or 3% DCA in DCM).

-

Capping solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

-

Oxidizer solution (0.02 M Iodine in THF/pyridine/water).

-

Anhydrous acetonitrile for washing.

-

Automated DNA/RNA synthesizer.

Procedure (per cycle):

-

Deblocking (Detritylation):

-

Wash the synthesis column with anhydrous acetonitrile (30 seconds).

-

Deliver the deblocking solution to the column and incubate for the specified time (e.g., 50 seconds for 3% TCA).[10]

-

Collect the eluent containing the DMT cation for online or offline monitoring.

-

Wash the column thoroughly with anhydrous acetonitrile (30 seconds) to remove all traces of acid.

-

-

Coupling:

-

Deliver the activated phosphoramidite solution (a mixture of the phosphoramidite and activator) to the column. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are typical.[1]

-

Allow the coupling reaction to proceed for the recommended time (e.g., 30 seconds for standard bases).[1]

-

-

Capping:

-

Wash the column with anhydrous acetonitrile (30 seconds).

-

Deliver the capping solutions (Cap A and Cap B) to the column and incubate for a short period (e.g., 30 seconds).

-

-

Oxidation:

-

Wash the column with anhydrous acetonitrile (30 seconds).

-

Deliver the oxidizer solution to the column and incubate (e.g., 45 seconds).[3]

-

Wash the column thoroughly with anhydrous acetonitrile (30 seconds) to prepare for the next cycle.

-

Protocol 2: Spectrophotometric Monitoring of Coupling Efficiency (DMT Cation Assay)

Materials:

-

Collected eluent from the deblocking step of each synthesis cycle.

-

Dilution solution: 0.1 M toluenesulfonic acid monohydrate in acetonitrile.

-

Spectrophotometer.

-

Cuvettes.

Procedure:

-

Sample Preparation:

-

Dilute each collected deblocking eluent to a fixed volume (e.g., 10 mL) with the dilution solution.

-

Mix thoroughly.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 498 nm.[7]

-

Use the dilution solution as a blank to zero the instrument.

-

Measure the absorbance of each diluted sample.

-

-

Calculation of Stepwise Yield:

-

The stepwise coupling efficiency for a given cycle is calculated by comparing the absorbance of the DMT cation released in that cycle to the absorbance from the previous cycle.

-

Stepwise Yield (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100.[7]

-

Protocol 3: "DMT-on" Reverse-Phase HPLC Purification and Final Detritylation

Synthesizing an oligonucleotide "DMT-on" means the final 5'-DMT group is left on after the last coupling cycle.[1] This lipophilic group greatly aids in the purification of the full-length product from shorter, "DMT-off" failure sequences using reverse-phase HPLC.[11][12][13]

Materials:

-

Crude "DMT-on" oligonucleotide, cleaved from the support and deprotected.

-

Reverse-phase HPLC system with a suitable column (e.g., C18).

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: 0.1 M TEAA in acetonitrile.

-

Detritylation solution: 80% acetic acid in water.

Procedure:

-

Purification:

-

Dissolve the crude "DMT-on" oligonucleotide in Buffer A.

-

Inject the sample onto the HPLC column.

-

Elute with a gradient of increasing Buffer B concentration. The "DMT-on" full-length product will be retained more strongly and elute later than the "DMT-off" failure sequences.

-

Collect the peak corresponding to the "DMT-on" product.

-

Lyophilize the collected fraction.

-

-

Final Detritylation:

-

Dissolve the lyophilized "DMT-on" oligonucleotide in the detritylation solution (80% acetic acid).

-

Incubate at room temperature for 15-30 minutes.

-

Lyophilize the sample to remove the acetic acid. The final product is the purified, "DMT-off" oligonucleotide.

-

Troubleshooting Based on Trityl Monitoring

The real-time feedback from the DMT cation assay is an invaluable tool for troubleshooting synthesis failures.

-

Consistently Low Trityl Signal: This may indicate a problem with the phosphoramidite or activator solutions, or inefficient coupling conditions.[14]

-

Gradual Decrease in Trityl Signal: This can point to a more general issue, such as moisture in the system or degradation of reagents over the course of the synthesis.[14]

-

No Trityl Signal: This suggests a complete failure of the previous coupling step or a blockage in the reagent delivery lines.

-

Unusually High Trityl Signal: This can occur if the capping step is inefficient, leading to the deblocking of previously uncapped failure sequences from earlier cycles.[7]

By carefully monitoring the trityl signal, researchers can often diagnose and rectify problems early in the synthesis, saving time and valuable reagents.

Conclusion

The 4,4'-dimethoxytrityl group is more than just a simple protecting group; it is a cornerstone of modern oligonucleotide synthesis. Its unique chemical properties allow for the precise, directional, and efficient assembly of nucleic acid chains. Furthermore, the colored cation it forms upon cleavage provides a powerful and convenient method for real-time monitoring of synthesis efficiency, enabling a high degree of quality control. A thorough understanding of the role of the DMT group, the nuances of the synthesis cycle, and the interpretation of the trityl assay data is essential for any researcher or professional involved in the development and production of synthetic oligonucleotides for research, diagnostic, or therapeutic applications.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 3. atdbio.com [atdbio.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. dupont.com [dupont.com]

- 12. glenresearch.com [glenresearch.com]

- 13. labcluster.com [labcluster.com]

- 14. benchchem.com [benchchem.com]

The Guardian of Guanine: A Technical Guide to Dimethylformamidine (dmf) Protection in LNA Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, particularly with the growing importance of Locked Nucleic Acid (LNA) therapeutics, the choice of protecting groups is paramount to achieving high-fidelity products. This technical guide delves into the critical role of the dimethylformamidine (dmf) protecting group for guanine in LNA phosphoramidite chemistry. It offers a comprehensive overview of its advantages, detailed experimental protocols, and comparative data to inform and guide researchers in this specialized field.

The Significance of Guanine Protection in LNA Synthesis

Locked Nucleic Acid (LNA) oligonucleotides, with their conformationally constrained sugar residues, offer unprecedented thermal stability and target affinity, making them powerful tools in diagnostics and therapeutics. The solid-phase phosphoramidite method remains the gold standard for their synthesis.[1] This process involves a four-step cycle of detritylation, coupling, capping, and oxidation, repeated for each nucleotide addition.[2][]

Guanine, with its exocyclic amine, is susceptible to side reactions during synthesis. Therefore, a temporary protecting group is essential. The dimethylformamidine (dmf) group has emerged as a popular choice for guanine protection in both DNA and LNA synthesis for several key reasons:

-

Prevention of Depurination: The electron-donating nature of the dmf group effectively shields the guanosine from depurination, a common side reaction during the acidic detritylation step.[4]

-

Facile Removal: The dmf group is labile and can be efficiently removed under relatively mild basic conditions, which is crucial for preserving the integrity of the LNA backbone and any other sensitive modifications within the oligonucleotide.[5]

-

Compatibility: dmf-protected guanine phosphoramidites are compatible with standard and modified synthesis cycles and a variety of deprotection reagents.[6][7][8]

Data Presentation: Deprotection Kinetics and Conditions

The efficiency of dmf-guanine deprotection is a critical factor in obtaining high-purity LNA oligonucleotides. The following tables summarize deprotection times and conditions for dmf-protected guanine compared to the more traditional isobutyryl (iBu) protecting group.

Table 1: Deprotection Times with Concentrated Ammonium Hydroxide [9][10]

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG | Room Temperature | 16 hours |

| 55°C | 4 hours | |

| 65°C | 2 hours | |

| iBu-dG | Room Temperature | 36 hours |

| 55°C | 16 hours | |

| 65°C | 8 hours |

Table 2: "UltraFAST" Deprotection using AMA (Ammonium Hydroxide/Methylamine 1:1 v/v) [8][10][11]

| Protecting Group | Temperature | Time for Complete Deprotection |

| dmf-dG or iBu-dG | Room Temperature | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes | |

| 65°C | 5 minutes |

Note: The "UltraFAST" deprotection protocol requires the use of acetyl (Ac) protected cytidine to prevent base modification.[8][10][11]

Table 3: Deprotection with Alternative Reagents [7][11]

| Reagent | Conditions | Notes |

| 0.4 M NaOH in MeOH/water (4:1 v/v) | 72 hours at Room Temperature | dmf is surprisingly resistant to this condition.[12] |

| Tert-Butylamine/water (1:3 v/v) | 6 hours at 60°C | Sufficient to deprotect A, C, and dmf-dG.[7][11] |

Experimental Protocols

Synthesis of LNA Oligonucleotides using dmf-G-LNA Phosphoramidite

This protocol outlines the key steps for automated solid-phase synthesis of LNA oligonucleotides incorporating a dmf-protected guanine monomer.

Materials:

-

DNA/LNA synthesizer

-

dmf-G-LNA CE Phosphoramidite

-

Standard DNA and LNA phosphoramidites (A, C, T)

-

Solid support (e.g., CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solution A (acetic anhydride) and B (N-methylimidazole)

-

Oxidizing solution (iodine in THF/pyridine/water)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Protocol:

-

Preparation:

-

Dissolve dmf-G-LNA phosphoramidite and other monomers in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Install all reagent bottles on the synthesizer.

-

Program the desired LNA oligonucleotide sequence into the synthesizer.

-

-

Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of four steps for each nucleotide addition.

-

Step 1: Detritylation (De-blocking): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.[2]

-

Step 2: Coupling: The dmf-G-LNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] For LNA monomers, a longer coupling time of at least 3 minutes is recommended due to steric hindrance. [13][14]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[15]

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[15] For LNA additions, it is recommended to increase the oxidation time three-fold compared to standard DNA synthesis. [13]

-

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[15]

Cleavage and Deprotection of LNA Oligonucleotides

This section provides protocols for the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases, including the dmf group from guanine.

Protocol 1: Standard Deprotection with Ammonium Hydroxide [10]

-

Transfer the solid support containing the synthesized LNA oligonucleotide to a sealed vial.

-

Add fresh, concentrated ammonium hydroxide (28-30%).

-

Incubate the vial at 65°C for 2 hours for complete deprotection of dmf-G.

-

Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide using a centrifugal evaporator.

Protocol 2: "UltraFAST" Deprotection with AMA [8][10]

-

Transfer the solid support to a sealed vial.

-

Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

-

Incubate the vial at 65°C for 10 minutes.

-

Cool the vial and transfer the supernatant to a new tube.

-

Dry the oligonucleotide.

Caution: When working with oligonucleotides containing aliphatic amine modifications, the use of dmf-G can lead to the formation of a +28 Da adduct during deprotection with aliphatic amines. In such cases, an acyl protecting group for LNA-G, such as isobutyryl (iBu), is recommended.[16]

Analysis of Deprotected LNA Oligonucleotides

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the deprotected LNA oligonucleotide.

-

Method: Reversed-phase HPLC is commonly used. The retention time of the full-length product can be compared to that of potential failure sequences or incompletely deprotected species.

-

Observation: Incomplete removal of the dmf group will result in a more hydrophobic species with a longer retention time compared to the fully deprotected oligonucleotide.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized LNA oligonucleotide.

-

Methods: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly employed.[17][18]

-

Observation: The observed molecular weight should match the calculated molecular weight of the desired LNA oligonucleotide sequence. The presence of a peak corresponding to the mass of the oligonucleotide plus the mass of the dmf group (55 Da) indicates incomplete deprotection.[17]

Visualizations

The following diagrams illustrate key workflows in LNA phosphoramidite chemistry.

Caption: Automated LNA Oligonucleotide Synthesis Workflow.

Caption: Decision Tree for dmf-G LNA Deprotection.

Conclusion

The dimethylformamidine protecting group for guanine offers a robust and efficient solution for the synthesis of high-quality LNA oligonucleotides. Its ability to prevent depurination and its compatibility with rapid deprotection protocols make it a valuable tool for researchers in the field. By understanding the principles outlined in this guide and adhering to the detailed experimental protocols, scientists and drug development professionals can confidently employ dmf-G-LNA phosphoramidite chemistry to advance their research and development efforts. Careful consideration of the entire oligonucleotide composition, particularly the presence of sensitive modifications, is crucial for selecting the optimal deprotection strategy and ensuring the integrity of the final product.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. glenresearch.com [glenresearch.com]

- 5. digital.csic.es [digital.csic.es]

- 6. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. US20200318109A1 - LNA-G Process - Google Patents [patents.google.com]

- 17. web.colby.edu [web.colby.edu]

- 18. idtdna.com [idtdna.com]

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to DMT-LNA-G Phosphoramidite Solubility and Stability

For Immediate Release

In the intricate world of oligonucleotide synthesis, the integrity of each building block is paramount to the success of the final therapeutic or diagnostic product. This technical guide provides an in-depth analysis of the solubility and stability of N2-dimethylformamidine-5'-O-DMT-2',4'-C-locked nucleic acid-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-LNA-G phosphoramidite), a crucial component for the synthesis of high-affinity oligonucleotides. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for optimizing synthesis protocols and ensuring the quality of LNA-modified oligonucleotides.

Executive Summary

Locked Nucleic Acid (LNA) modifications are instrumental in enhancing the binding affinity and nuclease resistance of oligonucleotides. The guanosine LNA phosphoramidite, however, is often the most susceptible to degradation. Understanding its solubility and stability is therefore critical. This guide summarizes key quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual workflows to aid in experimental design.

Solubility Profile

The solubility of this compound is a key parameter for its effective use in automated oligonucleotide synthesizers. While generally soluble in anhydrous acetonitrile, the standard diluent for phosphoramidites, specific concentrations and alternative solvents can be crucial for optimal performance.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Concentration | Observations | Citations |

| Anhydrous Acetonitrile | 0.1 M (approx. 85 mg/mL) | Standard concentration for use in most DNA/RNA synthesizers. | [1][2] |

| Anhydrous Dichloromethane | Soluble | Recommended for more lipophilic phosphoramidites. Can be used as a co-solvent with acetonitrile. | [1][3] |

| Anhydrous Tetrahydrofuran (THF) | Soluble | Can be used as a co-solvent with acetonitrile, particularly for certain modified phosphoramidites. | [2] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL) | Not a standard solvent for oligonucleotide synthesis. | |

| Ethanol | Sparingly soluble (1-10 mg/mL) | Not a standard solvent for oligonucleotide synthesis. |

Stability Characteristics

The stability of this compound, both as a solid and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Guanosine phosphoramidites are inherently the least stable among the four standard bases, being susceptible to hydrolysis and oxidation.[4][5][6]

Table 2: Stability of this compound

| Condition | Observation | Recommendations | Citations |

| Solid State | |||

| Long-term storage | Stable for ≥ 4 years. | Store at -20°C under an inert atmosphere (Argon or Nitrogen). | |

| In Solution (Anhydrous Acetonitrile) | |||

| At room temperature | Stable for 2-3 days. | Prepare fresh solutions for synthesis. Minimize time on the synthesizer. | |

| Degradation Pathways | Primarily hydrolysis to the H-phosphonate and oxidation of the P(III) center to P(V). Guanosine phosphoramidites can also undergo autocatalytic degradation. | Use anhydrous solvents (<30 ppm water). Store solutions over molecular sieves. The addition of a small amount of a non-nucleophilic base like triethylamine (TEA) can mitigate acid-catalyzed hydrolysis. | [1][5][6][7][8] |

Experimental Protocols

To ensure the quality and consistency of oligonucleotide synthesis, rigorous testing of the this compound is essential. The following are detailed protocols for assessing solubility and stability.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the solubility of this compound in a given organic solvent.

Materials:

-

This compound powder

-

Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg).

-

Transfer the powder to a volumetric flask.

-

Add a small volume of the anhydrous solvent to the flask.

-

Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.

-

Continue to add the solvent in small increments, vortexing after each addition, until the desired concentration is reached or until the phosphoramidite is fully dissolved.

-

Visually inspect the solution for any undissolved particles. If particles remain, the phosphoramidite is not soluble at that concentration.

-

If the phosphoramidite dissolves completely, it is considered soluble at that concentration. The process can be repeated with increasing amounts of phosphoramidite to determine the saturation point.

Protocol 2: Stability Indicating RP-HPLC Method

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and detect degradation products.

Instrumentation and Columns:

-

HPLC or UPLC system with a UV detector

-

Column: C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

Reagents and Mobile Phases:

-

Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Anhydrous acetonitrile with 0.01% (v/v) triethylamine

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 24°C

-

UV Detection: 237 nm

-

Injection Volume: 3 µL

-

Gradient:

-

0-5 min: 70% B

-

5-35 min: 70-90% B

-

35-40 min: 90% B

-

40-41 min: 90-70% B

-

41-55 min: 70% B

-

Sample Preparation for Stability Study:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

-

Divide the stock solution into aliquots in separate vials for each time point and condition to be tested (e.g., 0, 24, 48, 72 hours at room temperature).

-

For forced degradation, subject samples to stress conditions such as acid (0.5 N HCl), base (0.5 N NaOH), oxidation (3% H₂O₂), and heat (60°C).[9]

-

At each time point, dilute the sample to 0.1 mg/mL with the sample diluent for injection.

Protocol 3: 31P NMR Spectroscopy for Purity and Degradation Analysis

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful tool for directly observing the phosphorus center and identifying impurities and degradation products.

Instrumentation:

-

NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 1% (v/v) triethylamine.

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse experiment

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): 1.5 seconds

-

Reference: An external standard of 85% H₃PO₄ is typically used (δ = 0.0 ppm).

Data Analysis:

-

The this compound will appear as two diastereomeric peaks in the region of 148-152 ppm.

-

Oxidized P(V) species will appear in the range of -25 to 20 ppm.

-

Hydrolyzed H-phosphonate species will appear around 5-10 ppm.

-

Purity can be estimated by integrating the respective peak areas.

Degradation Pathways